4-[(4-ethylbenzoyl)amino]benzoic Acid
Description
4-[(4-Ethylbenzoyl)amino]benzoic acid is a benzoic acid derivative featuring an ethyl-substituted benzoyl group attached via an amide linkage to the para position of the benzoic acid core.
The ethyl group on the benzoyl moiety contributes moderate lipophilicity, which may enhance membrane permeability compared to more polar derivatives. Benzoic acid derivatives are widely studied for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities, with structural modifications (e.g., substituent type, position) playing a critical role in modulating these effects .
Properties
Molecular Formula |
C16H15NO3 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
4-[(4-ethylbenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C16H15NO3/c1-2-11-3-5-12(6-4-11)15(18)17-14-9-7-13(8-10-14)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
KYXPBKSVVRVFDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-ethylbenzoyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-ethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
4-aminobenzoic acid+4-ethylbenzoyl chloride→4-[(4-ethylbenzoyl)amino]benzoic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(4-ethylbenzoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound.
Scientific Research Applications
4-[(4-ethylbenzoyl)amino]benzoic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-ethylbenzoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, contributing to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric properties of substituents on the benzoyl or aryl rings significantly influence solubility, acidity, and biological activity. Key comparisons include:
Key Observations :
Spectral Characterization
- UV-Vis Spectroscopy: Nitro and dimethylamino substituents cause significant redshift in λmax (e.g., nitro: ~267 nm; dimethylamino: ~341 nm) due to extended conjugation .
- IR Spectroscopy : Amide C=O stretches appear at ~1650–1680 cm⁻¹, while carboxylic acid O-H stretches are observed at ~2500–3300 cm⁻¹ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
